molecular formula C12H18N2O2S B185596 4-amino-N-cyclohexylbenzenesulfonamide CAS No. 53668-37-4

4-amino-N-cyclohexylbenzenesulfonamide

Cat. No. B185596
CAS RN: 53668-37-4
M. Wt: 254.35 g/mol
InChI Key: TWDXGFYTZRHHCF-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 .


Synthesis Analysis

The synthesis of 4-Amino-N-cyclohexylbenzenesulfonamide involves several steps. One method involves the reaction of 4-amino-N-(cyclohexyl)benzenesulfonamide with hydrogen chloride and sodium nitrite in water, followed by a reaction with malononitrile and sodium acetate in ethanol .


Molecular Structure Analysis

The InChI code for 4-Amino-N-cyclohexylbenzenesulfonamide is 1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 .


Physical And Chemical Properties Analysis

4-Amino-N-cyclohexylbenzenesulfonamide is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 434.6±47.0 °C at 760 mmHg, and a flash point of 216.6±29.3 °C . The compound has 4 H-bond acceptors, 3 H-bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Applications

4-amino-N-cyclohexylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, and it holds significant value in the synthesis and characterization of novel cyclic compounds. The development of sequential Nicholas and Pauson-Khand reactions allows for the synthesis of unique polyheterocyclic compounds. These derivatives play a critical role not only in organic syntheses but also in the pharmaceutical industry, indicating their versatility and importance in the field of chemistry (Kaneda, 2020).

Medicinal Chemistry and Drug Development

Sulfonamide derivatives, including 4-amino-N-cyclohexylbenzenesulfonamide, have showcased a wide range of medicinal applications. After structural modifications, these derivatives exhibit a broad bioactive spectrum and have been found valuable in treating various conditions, ranging from microbial infections to neurological diseases. The adaptability and potential of these compounds underscore their significance in medicinal chemistry and drug development, paving the way for designing new drug molecules with high activity and low toxicity (He Shichao et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXGFYTZRHHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352611
Record name 4-amino-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-cyclohexylbenzenesulfonamide

CAS RN

53668-37-4
Record name 4-amino-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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